molecular formula C11H15NO4 B1305093 Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate CAS No. 259655-31-7

Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate

Cat. No.: B1305093
CAS No.: 259655-31-7
M. Wt: 225.24 g/mol
InChI Key: GEADOYJXWOGGLV-UHFFFAOYSA-N
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Description

Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is an organic compound with the molecular formula C11H15NO4. It is a derivative of pentanedioic acid, featuring a pyrrole ring attached to the second carbon atom of the pentanedioate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate typically involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The pyrrole ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrole derivative reacts with the esterified pentanedioic acid under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yieldThe reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

  • Dimethyl 2-(1H-pyrrol-2-yl)pentanedioate
  • Dimethyl 2-(1H-pyrrol-3-yl)pentanedioate
  • Dimethyl 2-(1H-pyrrol-4-yl)pentanedioate

Comparison: Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is unique due to the position of the pyrrole ring on the second carbon atom of the pentanedioate chain. This structural feature influences its reactivity and interaction with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

dimethyl 2-pyrrol-1-ylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-10(13)6-5-9(11(14)16-2)12-7-3-4-8-12/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEADOYJXWOGGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383977
Record name DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259655-31-7
Record name DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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